ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Facile Synthesis Techniques
Molina et al. (1993) detailed a method for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates by condensation, indicating advancements in synthesis strategies for complex quinoline derivatives (Molina, Alajarín, & Sánchez-Andrada, 1993).
Molecular Docking and Spectral Analysis
El-Azab et al. (2016) conducted FT-IR, FT-Raman spectra analysis, and molecular docking studies on a closely related compound, providing insight into the stability, molecular electrostatic potential, and potential inhibitory activity against pyrrole inhibitors (El-Azab et al., 2016).
Polymer-Supported Synthesis
Yue et al. (2005) synthesized a library of benzoindolizines using poly(ethylene glycol) as soluble support, showcasing an innovative approach to synthesizing pyrrolo and quinoline derivatives (Yue et al., 2005).
Biological and Pharmacological Activities
Antibacterial and Antifolate Activities
Sulfonamide-based hybrids, including compounds with quinoline and pyrroloquinoline structures, have shown a broad range of biological activities, from antibacterial to antitumor effects. Ghomashi et al. (2022) reviewed recent advances in sulfonamide hybrids, underlining their significant pharmacological potential (Ghomashi et al., 2022).
Antimicrobial and Larvicidal Activities
Sarvaiya et al. (2019) explored arylazopyrazole pyrimidone clubbed heterocyclic compounds for antimicrobial activity, and Uppar et al. (2020) investigated pyrrolo[1,2-a]quinoline derivatives for larvicidal activity against Anopheles arabiensis, demonstrating the compounds' potential in pest control and disease prevention (Sarvaiya, Gulati, & Patel, 2019); (Uppar et al., 2020).
Material Science Applications
- Photovoltaic Properties: Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their applications in organic–inorganic photodiode fabrication. This research suggests potential use in developing more efficient solar energy materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in cellular apoptosis and inflammatory pathways .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 4-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-20(24)13-3-6-16(7-4-13)21-28(25,26)17-11-14-5-8-18(23)22-10-9-15(12-17)19(14)22/h3-4,6-7,11-12,21H,2,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBWYIWUIUUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.